Cas no 2229637-38-9 (5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate)

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate is a specialized sulfamate derivative with a pyrazole core, notable for its trifluoromethyl and chloro substituents. This compound exhibits unique reactivity due to the electron-withdrawing effects of these functional groups, making it a valuable intermediate in synthetic chemistry, particularly for agrochemical and pharmaceutical applications. The sulfamate moiety enhances its potential as a precursor for biologically active molecules, offering stability and selective reactivity. Its structural features suggest utility in the development of herbicides, fungicides, or enzyme inhibitors, where the trifluoromethyl group often improves bioavailability and metabolic resistance. The compound's well-defined synthesis route ensures reproducibility for research and industrial use.
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate structure
2229637-38-9 structure
商品名:5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
CAS番号:2229637-38-9
MF:C5H5ClF3N3O3S
メガワット:279.624708890915
CID:5916529
PubChem ID:165681024

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 化学的及び物理的性質

名前と識別子

    • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
    • 2229637-38-9
    • EN300-1990788
    • インチ: 1S/C5H5ClF3N3O3S/c1-12-4(6)2(15-16(10,13)14)3(11-12)5(7,8)9/h1H3,(H2,10,13,14)
    • InChIKey: XYCNPALWLAWXDY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(C(F)(F)F)=NN1C)OS(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 278.9692244g/mol
  • どういたいしつりょう: 278.9692244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1990788-2.5g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
2.5g
$2576.0 2023-09-16
Enamine
EN300-1990788-0.05g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
0.05g
$1104.0 2023-09-16
Enamine
EN300-1990788-1.0g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
1g
$1315.0 2023-06-01
Enamine
EN300-1990788-0.1g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
0.1g
$1157.0 2023-09-16
Enamine
EN300-1990788-5g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
5g
$3812.0 2023-09-16
Enamine
EN300-1990788-10g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
10g
$5652.0 2023-09-16
Enamine
EN300-1990788-1g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
1g
$1315.0 2023-09-16
Enamine
EN300-1990788-0.5g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
0.5g
$1262.0 2023-09-16
Enamine
EN300-1990788-10.0g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
10g
$5652.0 2023-06-01
Enamine
EN300-1990788-0.25g
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate
2229637-38-9
0.25g
$1209.0 2023-09-16

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 関連文献

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamateに関する追加情報

Comprehensive Overview of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate (CAS No. 2229637-38-9)

The compound 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate (CAS No. 2229637-38-9) is a specialized chemical entity gaining attention in agrochemical and pharmaceutical research. Its unique structural features, including the trifluoromethyl group and sulfamate moiety, contribute to its potential applications in modern chemistry. This article delves into its properties, synthesis, and relevance to current scientific trends, addressing frequently searched queries like "pyrazole derivatives uses" and "trifluoromethyl compounds in drug discovery."

Structurally, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate belongs to the pyrazole family, a heterocyclic scaffold renowned for its bioactivity. The presence of the chloro and trifluoromethyl substituents enhances its electronic properties, making it a candidate for enzyme inhibition studies. Researchers investigating "sulfamate-based agrochemicals" or "fluorinated pyrazole synthesis" often explore this compound due to its balanced lipophilicity and metabolic stability.

Synthetic routes to CAS No. 2229637-38-9 typically involve multi-step protocols, starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Key steps include chlorination at the 4-position and subsequent sulfamoylation, as highlighted in recent patents. The compound’s sulfamate ester group is particularly noteworthy, as it mimics natural substrates in biological systems, aligning with trending searches like "sulfamate as a bioisostere."

In agrochemical contexts, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate is studied for its potential as a herbicide intermediate. The trifluoromethylpyrazole core is known to disrupt plant amino acid biosynthesis, a mechanism frequently queried as "how do pyrazole herbicides work." Its environmental fate and degradation pathways are also under scrutiny, addressing concerns around "sustainable fluorinated pesticides."

Pharmaceutical researchers value this compound for its drug-like properties. The sulfamate group’s ability to interact with metalloenzymes has spurred investigations into "pyrazole sulfamates in cancer therapy." Computational studies suggest affinity for carbonic anhydrases, a hot topic in "structure-based drug design" forums. However, rigorous ADMET profiling remains essential, as users often search for "fluorinated compound toxicity thresholds."

Analytical characterization of CAS No. 2229637-38-9 employs techniques like LC-MS and 19F NMR, catering to professionals searching for "fluorine NMR chemical shifts database." Regulatory status varies by region, with queries like "pyrazole sulfamate registration requirements" reflecting industry needs. Proper handling protocols are emphasized in SDS documents, though non-hazardous classification ensures broad research accessibility.

Future directions include derivatization to enhance selectivity, responding to queries like "modifying pyrazole sulfamates for specificity." Collaborative studies between computational chemists and biologists aim to unlock its full potential, making 2229637-38-9 a compound to watch in next-gen small molecule development.

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